N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide
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Overview
Description
Synthesis Analysis
While I couldn’t find the specific synthesis process for your compound, thiophene derivatives can be synthesized via different pathways2. For example, isoxazoles can be synthesized through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole2.Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods such as NMR, IR, mass spectrometry, and UV-vis3. However, without specific data on the compound , I can’t provide a detailed analysis.
Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives can vary widely depending on the specific compound and conditions4. For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles4.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various experimental methods. For example, the solubility of a compound can be determined by its interaction with various solvents1.Scientific Research Applications
Synthesis and Properties
- A novel monomer diacid with coumarin chromophores was synthesized, used to produce aromatic polyamides with photosensitive coumarin pendent groups. These polymers exhibited moderate inherent viscosity, increased solubility in polar and less polar solvents, good thermal properties, and the ability to form transparent, flexible, and tough films. The UV illumination of the polymer films induced crosslinking between polyamide molecules through a photocycloaddition, highlighting the potential of coumarin-containing polymers in photosensitive applications (Nechifor, 2009).
Chemical Reactions
- The thiophene nucleus has been shown to act as a diene or a dienophile in the Intramolecular Diels–Alder reaction of N-(2-thienyl)allene carboxamides, indicating its versatility in chemical reactions (Himbert et al., 1990).
Crystal Structures
- The crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides were analyzed, showing that the molecules are essentially planar and exhibit anti conformations, with cis geometries regarding the relative positions of the chromone ring and the carbonyl group of the amide (Gomes et al., 2015).
Antimicrobial Activity
- Microwave-assisted synthesis of 2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives demonstrated significant antibacterial and antifungal activities. This study underscores the potential of these compounds in developing new antimicrobial agents (Raval et al., 2012).
Optical Properties
- The synthesis and optical properties of 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines were explored, revealing moderate to high fluorescence quantum yields. This suggests potential applications as invisible ink dyes due to their structure-optical properties relationships (Bogza et al., 2018).
Sensing Activities
- A thiophene-coumarin hybrid molecule was developed as a turn-on fluorescent probe for Cr3+, demonstrating selective detection and potential for cell imaging and speciation studies. This highlights the application of such compounds in environmental monitoring and bioimaging (Guha et al., 2012).
Safety And Hazards
Future Directions
The future directions in the field of thiophene derivatives involve the development of new synthetic strategies and the exploration of their potential applications in medicinal chemistry2.
properties
IUPAC Name |
N-[8-methyl-3-(3-methylphenyl)-4-oxochromen-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3S/c1-13-6-3-8-15(12-13)18-19(24)16-9-4-7-14(2)20(16)26-22(18)23-21(25)17-10-5-11-27-17/h3-12H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUHBGQGJKNNIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(OC3=C(C=CC=C3C2=O)C)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide |
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